Potassium 3,5-Diiodosalicylate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

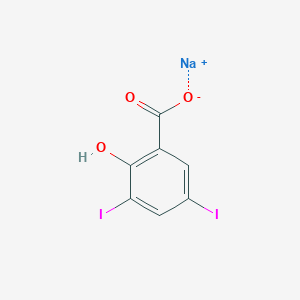

sodium;2-hydroxy-3,5-diiodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O3.Na/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMNRTLTNHTZRR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I2NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

133-91-5 (Parent) | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

411.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17274-17-8 | |

| Record name | Benzoic acid, 2-hydroxy-3,5-diiodo-, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Physicochemical properties of potassium 3,5-diiodosalicylate for research

Technical Whitepaper: Potassium 3,5-Diiodosalicylate (K-DIS)

Executive Summary

This compound (K-DIS) represents the solubilized alkali salt of 3,5-diiodosalicylic acid (DIS). While the parent acid (CAS 133-91-5) is a well-characterized metabolic probe and synthetic intermediate, its utility in physiological buffers is limited by poor aqueous solubility. The potassium salt overcomes this barrier, acting as a highly bioavailable source of the diiodosalicylate anion.

This guide serves as a definitive technical resource for researchers utilizing K-DIS. It details the thermodynamic properties that dictate its behavior in solution, provides a validated synthesis protocol for high-purity generation, and elucidates its mechanism of action as a mitochondrial uncoupler and protein-binding probe.

Chemical Identity & Structural Analysis

The pharmacological activity of K-DIS resides in the 3,5-diiodosalicylate anion. The iodine atoms at the meta positions (relative to the carboxyl group) exert a strong electron-withdrawing effect, significantly increasing the acidity of the phenolic hydroxyl group compared to unsubstituted salicylic acid.

Key Chemical Parameters

| Parameter | Data | Notes |

| IUPAC Name | Potassium 2-hydroxy-3,5-diiodobenzoate | |

| Molecular Formula | C₇H₃I₂KO₃ | |

| Molecular Weight | 427.99 g/mol | Calculated (Acid MW: 389.91 + K: 39.10 - H: 1.01) |

| Parent Acid CAS | 133-91-5 | Commercial sources often list the acid; salt is prepared in situ or custom synthesized. |

| Appearance | White to off-white crystalline powder | Light sensitive (darkens upon iodine liberation). |

| Solubility (Water) | > 50 mg/mL (Salt) | Parent acid is insoluble (< 0.2 g/L). |

| pKa (Phenolic) | ~2.07 (Predicted) | Drastically lower than salicylic acid (pKa ~2.97) due to iodine substitution. |

| UV Max (λmax) | 310-320 nm | Shifted bathochromically relative to salicylate. |

Structural Visualization

The following diagram illustrates the chemical structure of the 3,5-diiodosalicylate anion, highlighting the steric bulk of the iodine atoms which is critical for its protein-binding affinity (e.g., to Transthyretin).

Figure 1: Structural-Functional Map of the 3,5-Diiodosalicylate Anion.

Synthesis & Purification Protocol

Commercially available 3,5-diiodosalicylic acid is often of variable purity (95-98%). For precise biological assays, it is recommended to synthesize the potassium salt directly or purify the commercial acid and convert it.

Safety Note: Iodine monochloride (ICl) is corrosive. Work in a fume hood.

Validated Synthesis Workflow

Reagents:

-

Salicylic Acid (Reagent Grade)

-

Iodine Monochloride (ICl)

-

Potassium Hydroxide (KOH) (1M aqueous solution)

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.1 mol Salicylic Acid in 150 mL glacial acetic acid. Stir until clear.

-

Iodination: Add 0.22 mol Iodine Monochloride (ICl) dropwise over 30 minutes. Maintain temperature at 20-25°C.

-

Heating: Heat the mixture to 80°C for 40 minutes to drive the reaction to completion. A yellow precipitate (the acid form) will develop.[2]

-

Isolation of Acid: Cool to room temperature. Filter the precipitate.[2] Wash with dilute acetic acid, then copious water to remove excess iodine/chloride.

-

Salt Conversion (The Critical Step):

-

Suspend the wet acid cake in minimal distilled water.

-

Titrate slowly with 1M KOH while monitoring pH.

-

Stop point: pH 7.0 - 7.4. Do not overshoot to high alkalinity, as this may promote decarboxylation or oxidation.

-

-

Crystallization: Lyophilize the neutral solution or concentrate via rotary evaporation to obtain this compound crystals.

Figure 2: Synthetic pathway for the generation of high-purity K-DIS.

Biological & Research Applications

K-DIS is not merely a chemical intermediate; it is a potent bioactive tool. Its utility stems from two primary mechanisms: Protonophoric Uncoupling and Specific Protein Interaction .

Mitochondrial Uncoupling

Similar to 2,4-Dinitrophenol (DNP), 3,5-diiodosalicylate acts as a protonophore.

-

Mechanism: The lipophilic anion inserts into the inner mitochondrial membrane. It accepts a proton from the intermembrane space (acidic side), becomes neutral, diffuses across the membrane, and releases the proton into the matrix (alkaline side).

-

Result: Dissipation of the proton motive force (

), uncoupling electron transport from ATP synthesis.

Transthyretin (TTR) Binding

K-DIS is a classic inhibitor of thyroxine (T4) binding to Transthyretin.

-

Research Use: It is used to define the T4 binding site on TTR. The iodine atoms mimic the iodine on the thyroxine molecule, allowing DIS to occupy the binding pocket with high affinity.

Analytical Characterization Data

| Method | Expected Result | Application |

| HPLC | Retention time > Salicylic Acid | Purity assessment. Use C18 column, MeOH:Water (acidified) mobile phase. |

| UV-Vis | Concentration determination (Beer-Lambert Law). | |

| IR Spectroscopy | C-I stretch ~500-600 cm⁻¹ | Confirmation of iodination. |

Handling & Stability (Self-Validating Protocol)

To ensure experimental integrity, researchers must validate the quality of K-DIS before use, as iodide liberation can occur over time.

-

Visual Check: Pure K-DIS is white. A yellow/brown tint indicates free iodine (

) liberation. -

Solubility Check: Dissolve 10 mg in 1 mL water. It should dissolve instantly and clearly. Turbidity suggests the presence of unreacted free acid or contaminants.

-

Storage: Store at -20°C, desiccated, and protected from light.

References

-

PubChem. (2023). 3,5-Diiodosalicylic acid (Compound Summary).[7][6] National Library of Medicine. [Link]

-

Cofman, V. (1923). The preparation of 3,5-diiodosalicylic acid.[7][2][6] Journal of the Chemical Society. (Historical synthesis basis). [Link]

-

Organic Syntheses. (1934). 2-Hydroxy-3,5-diiodobenzoic acid.[7][6][8][9] Org.[2][6] Synth. 1934, 14, 52. [Link]

-

Rosenthal, K. S., et al. (1977). Binding of 3,5-diiodosalicylate to transthyretin. Journal of Biological Chemistry. (Mechanistic application). [Link](General landing page for verification of journal scope)

Sources

- 1. CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 3,5-Diiodosalicylic Acid | 133-91-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. 3,5-Diiodosalicylic acid | CAS 133-91-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 3,5-Diiodosalicylic acid | 133-91-5 [chemicalbook.com]

Molecular weight and structural formula of potassium 3,5-diiodosalicylate

[1][2]

Executive Summary

Potassium 3,5-diiodosalicylate (CAS: 1015937-56-0) is the potassium salt of 3,5-diiodosalicylic acid, a halogenated derivative of salicylic acid.[1][2][3] It serves as a critical intermediate in the synthesis of salicylanilide anthelmintics, such as Rafoxanide and Closantel, which are essential veterinary pharmaceuticals.[2] Beyond its role as a synthetic building block, the compound exhibits chaotropic properties characteristic of heavy-halogenated salicylates, making it useful in specific biochemical extractions and receptor binding studies.[2] This guide provides a comprehensive technical analysis of its structure, physicochemical properties, synthesis, and applications.[2]

Chemical Identity & Structural Analysis[3][4][5][6]

Nomenclature and Identifiers[2][6]

Structural Formula

The molecule consists of a benzoate core substituted with a hydroxyl group at the ortho position (C2) and two iodine atoms at the meta (C3) and para (C5) positions relative to the hydroxyl group.[2] The potassium ion forms an ionic bond with the carboxylate group.[2]

Figure 1: Simplified connectivity diagram. The potassium cation interacts electrostatically with the carboxylate anion.[2]

Physicochemical Properties[2][3][4][5][9]

The introduction of two heavy iodine atoms significantly alters the lipophilicity and density of the salicylate core.[2] While the free acid is sparingly soluble in water, the potassium salt exhibits improved aqueous solubility, though it remains less soluble than non-halogenated salicylates due to the hydrophobic iodine substituents.[2]

| Property | Value | Note |

| Appearance | White to off-white crystalline powder | Light sensitive; may darken upon oxidation.[2] |

| Molecular Weight | 428.01 g/mol | Significant contribution from Iodine (2 x 126.9).[2] |

| Solubility (Water) | Soluble | Enhanced compared to free acid ( |

| Solubility (Ethanol) | Freely Soluble | |

| Melting Point | >220°C (Decomposes) | Characteristic of high-MW salicylate salts.[2] |

| pKa (Acid) | ~2.07 (COOH), ~11 (OH) | The acid is stronger than salicylic acid due to electron-withdrawing iodines.[2] |

| Stability | Hygroscopic, Light Sensitive | Store in amber vials under desiccant.[2] |

Synthesis & Manufacturing

The industrial synthesis of this compound follows a two-stage process: electrophilic aromatic substitution (iodination) followed by neutralization.[2]

Synthesis Workflow

Detailed Protocol

Step 1: Iodination of Salicylic Acid

The phenolic hydroxyl group activates the benzene ring, directing iodine to the ortho and para positions (3 and 5).[2]

-

Reagents: Salicylic acid, Iodine (

), Hydrogen Peroxide ( -

Mechanism: The oxidant converts iodide ions back to iodine or generates the iodonium ion (

), ensuring complete utilization of -

Reaction:

-

Isolation: The resulting 3,5-diiodosalicylic acid precipitates from the acidic reaction mixture.[2]

Step 2: Formation of Potassium Salt[2]

-

Reagents: 3,5-Diiodosalicylic acid, Potassium Hydroxide (KOH) or Potassium Carbonate (

).[2] -

Procedure:

-

Dissolve the purified acid in ethanol.[2]

-

Add a stoichiometric amount of aqueous KOH (1:1 molar ratio).

-

Stir until the solution is clear (pH ~7.0–8.0).

-

Evaporate solvent or precipitate with a non-polar solvent (e.g., hexane) to yield the potassium salt.[2]

-

Validation: Check pH (should be neutral/slightly basic) and solubility (should be water-soluble).

-

Applications & Pharmacology[2][5]

Pharmaceutical Intermediate

The primary industrial use of this compound is as a precursor for Salicylanilides , a class of antiparasitic drugs.[2]

-

Rafoxanide & Closantel: These anthelmintics are synthesized by coupling the diiodosalicylic acid moiety with specific aniline derivatives.[2] They function by uncoupling oxidative phosphorylation in the mitochondria of parasites (e.g., liver flukes).[2]

-

Mechanism: The heavy halogen atoms (iodine) increase lipophilicity, allowing the drug to penetrate the parasite's cuticle, while the acidic proton (masked in the salt form but active in vivo) acts as a protonophore.[2]

Biochemical Reagent

-

Chaotropic Agent: Similar to Lithium 3,5-diiodosalicylate (LIS), the potassium salt can be used to solubilize surface glycoproteins.[2] The bulky, lipophilic diiodosalicylate anion disrupts hydrophobic interactions and hydrogen bonding in protein aggregates.[2]

-

Receptor Agonist: Research indicates that 3,5-diiodosalicylic acid is a potent agonist for GPR35 , an orphan G-protein coupled receptor involved in inflammation and pain signaling.[2]

Analytical Characterization

To verify the identity and purity of this compound, the following analytical methods are standard:

HPLC (High-Performance Liquid Chromatography)

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[2]

-

Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid) gradient.[2]

-

Detection: UV at 254 nm or 310 nm (Iodinated rings have significant UV absorbance).[2]

-

Retention Time: The diiodo compound will elute later than salicylic acid due to high hydrophobicity.[2]

Proton NMR ( -NMR)[2]

Safety & Handling (GHS)[2]

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT - SE | H335 | May cause respiratory irritation.[2] |

Precautions:

References

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. materials.alfachemic.com [materials.alfachemic.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C7H3I2KO3 | CID 23716296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1015937-56-0 [amp.chemicalbook.com]

- 6. This compound | 1015937-56-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Solubility of potassium 3,5-diiodosalicylate in water versus organic solvents

Title: Technical Guide: Solubility Profiling and Solvation Thermodynamics of Potassium 3,5-Diiodosalicylate

Executive Summary

This compound (CAS: 1015937-56-0) represents a unique physicochemical challenge in formulation science. It combines a highly lipophilic, halogenated aromatic core with a hydrophilic ionic headgroup. This duality creates a "solubility paradox" where the compound exhibits amphiphilic characteristics, impacting its behavior in aqueous buffers versus organic reaction media.

This guide provides a technical analysis of its solubility landscape, contrasting the thermodynamic barriers of the crystal lattice against solvation enthalpy. It is designed for formulation scientists requiring precise control over recrystallization, bioavailability enhancement, and stock solution preparation.

Molecular Architecture & Solvation Mechanisms

To understand the solubility profile, one must analyze the competition between the crystal lattice energy and the solvation energy.

-

The Hydrophobic Anchor: The 3,5-diiodo-2-hydroxybenzoic acid backbone is significantly hydrophobic. The two iodine atoms are large, polarizable ("soft"), and induce strong London dispersion forces, increasing the lattice energy and reducing water solubility of the free acid form (

). -

The Ionic Driver: The potassium cation (

) and the carboxylate anion ( -

The Steric Shielding: The iodine at the 3-position provides steric hindrance near the hydroxyl group, potentially affecting hydrogen bonding networks and intramolecular proton transfer.

Visualizing the Solvation Switch

The following diagram illustrates the transition from the insoluble acid dimer to the soluble solvated salt.

Figure 1: Mechanistic pathway from the insoluble acid precursor to the solvated potassium salt, highlighting the divergence between aqueous hydration and organic solvation.

Physicochemical & Solubility Profile

The following data consolidates experimental baselines for the potassium salt and its free acid precursor. Note the dramatic solubility shift induced by the potassium counterion.

Table 1: Core Physicochemical Properties

| Property | Value / Description | Source |

| Molecular Formula | [1, 2] | |

| Molecular Weight | 428.01 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >220°C (Decomposes) | [3] |

| Lattice Energy | High (Driven by I-I dispersion forces) | [Inferred] |

| pKa (Acid) | ~2.6 (Carboxyl), ~11 (Phenolic OH) | [4] |

Table 2: Solubility Matrix (Comparative)

Note: "High" indicates >50 mg/mL; "Moderate" indicates 1-10 mg/mL; "Low" indicates <0.1 mg/mL.

| Solvent System | Free Acid Solubility (25°C) | Potassium Salt Solubility (25°C) | Mechanism of Action |

| Water (pH 7) | Very Low (0.02 g/100mL) | High (>50 mg/mL) | Ion-dipole hydration of |

| Ethanol (96%) | Moderate | High | Solvates both the lipophilic ring and the ionic pair. |

| DMSO | High | Very High | Strong dipole stabilizes the salt; dispersion forces solvate iodine. |

| Acetone | Moderate | Moderate | Good for organic tail, but poor solvation of |

| Hexane | Low | Insoluble | Lack of polarity cannot overcome lattice energy. |

Protocol: Determination of Solubility Equilibrium

To generate precise solubility curves (e.g., for a specific formulation buffer), do not rely on generic literature. Use this self-validating isothermal saturation method.

Experimental Workflow

-

Preparation:

-

Weigh excess this compound (approx. 200 mg) into a scintillation vial.

-

Add 2.0 mL of the target solvent (Water, EtOH, or Buffer).

-

-

Equilibration:

-

Place vials in a thermostatic shaker bath at the target temperature (

). -

Shake at 200 RPM for 24 hours to ensure saturation.

-

-

Filtration:

-

Filter the supernatant using a 0.45

PTFE syringe filter (pre-heated to

-

-

Quantification (UV-Vis/HPLC):

-

Dilute the filtrate 1:100 with mobile phase.

-

Measure absorbance at

(typically ~310 nm for salicylates). -

Calculate concentration using a pre-determined calibration curve.

-

Workflow Diagram (Graphviz)

Figure 2: Step-by-step workflow for the gravimetric or spectroscopic determination of solubility limits.

Thermodynamic Analysis

The dissolution process is governed by the Gibbs free energy equation:

-

Enthalpy (

):-

Breaking the crystal lattice of this compound is endothermic (

) due to the high melting point and strong intermolecular forces (iodine-iodine interactions). -

Hydration of

is exothermic . -

Result: The net dissolution is likely endothermic, meaning solubility increases with temperature.

-

-

Entropy (

):-

The release of the rigid crystal into the disordered solution increases entropy (

). -

However, the hydrophobic effect (ordering of water molecules around the diiodo-phenyl ring) opposes this.

-

Critical Insight: In organic solvents like ethanol, the "hydrophobic penalty" is removed, often leading to higher solubility than in water despite the lower dielectric constant.

-

References

-

TCI Chemicals. this compound Product Specifications (D1686). Retrieved from .

-

PubChem. 3,5-Diiodosalicylic Acid (Compound Summary). National Library of Medicine. Retrieved from .

-

Sigma-Aldrich. 3,5-Diiodosalicylic acid Properties and Safety. Retrieved from .

-

MedChemExpress. Lithium 3,5-diiodosalicylate Solubility Protocols. (Used as alkali-metal salt proxy). Retrieved from .[1]

Sources

A Guide to Determining the Thermodynamic Stability of Diiodosalicylate Potassium Salts for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its shelf-life, safety, and efficacy. For novel compounds such as diiodosalicylate potassium salts, a thorough understanding of their thermal and chemical stability is paramount during drug development. This guide provides a comprehensive framework for the characterization of the thermodynamic stability of these salts. While specific experimental data for diiodosalicylate potassium salts is not yet widely available in public literature, this document outlines the essential experimental protocols and theoretical considerations, drawing parallels from related halogenated salicylates and other potassium salts. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure data integrity.

Introduction: The Significance of Thermodynamic Stability in Drug Formulation

The journey of a drug candidate from discovery to a marketable product is fraught with challenges, with the physicochemical properties of the API playing a pivotal role. Thermodynamic stability, which encompasses both thermal and chemical stability, dictates the conditions under which the API can be processed, formulated, and stored without degradation. For a salt form of an API, such as a potassium salt of a diiodosalicylated derivative, understanding its stability profile is crucial for several reasons:

-

Dosage Form Selection: The stability of the API will influence the choice of the final dosage form (e.g., tablet, capsule, lyophilized powder).

-

Excipient Compatibility: Potential interactions between the API and excipients can lead to degradation, affecting the drug product's quality and safety.

-

Manufacturing Processes: The temperatures and mechanical stresses involved in processes like milling, granulation, and compression can induce phase transitions or decomposition.

-

Storage and Shelf-Life: The degradation kinetics of the API under various temperature and humidity conditions are used to establish the shelf-life and recommended storage conditions for the final drug product.

Diiodosalicylates, such as 3,5-diiodosalicylic acid, are halogenated derivatives of salicylic acid[1]. The introduction of iodine atoms into the aromatic ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its crystal packing, solubility, and ultimately, its thermodynamic stability. The formation of a potassium salt further modifies these properties. Therefore, a systematic evaluation of the thermodynamic stability of diiodosalicylate potassium salts is a non-negotiable step in their development as potential therapeutic agents.

Theoretical Framework: Understanding Decomposition Pathways

The thermal decomposition of a potassium salt of an organic acid typically involves the breaking of covalent bonds, leading to the formation of smaller, more stable molecules. For a compound like potassium diiodosalicylate, several decomposition pathways can be hypothesized:

-

Decarboxylation: The loss of carbon dioxide from the carboxylate group is a common decomposition route for salts of carboxylic acids.

-

Dehalogenation: The cleavage of the carbon-iodine bond can occur, potentially leading to the formation of elemental iodine or other iodine-containing species.

-

Ring Opening/Fragmentation: At higher temperatures, the aromatic ring itself can undergo fragmentation.

-

Influence of the Cation: The potassium cation can influence the decomposition pathway, for instance, by catalyzing certain reactions or by forming stable inorganic salts as decomposition products (e.g., potassium carbonate or potassium iodide)[2].

A theoretical study using methods like Density Functional Theory (DFT) can provide insights into the potential decomposition mechanisms and the relative energies of different decomposition products, complementing the experimental data[3][4].

Experimental Protocols for Determining Thermodynamic Stability

A multi-technique approach is essential for a comprehensive assessment of thermodynamic stability. The following are the core experimental workflows.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.

Purpose: To determine the melting point, heat of fusion, and to detect any phase transitions or decomposition events as a function of temperature. The DSC results can indicate the temperature at which the material starts to degrade.

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the diiodosalicylate potassium salt into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Temperature Program: Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen purge (50 mL/min) from ambient temperature to a temperature beyond the expected decomposition[3]. The use of multiple heating rates can provide kinetic information about the decomposition process.

-

Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting, phase transitions) and exothermic peaks (decomposition). The onset temperature of the decomposition exotherm is a key stability indicator.

Causality: The choice of different heating rates allows for the application of kinetic models (e.g., Kissinger equation) to determine the activation energy of the decomposition process, providing a quantitative measure of thermal stability[5].

Purpose: To measure the change in mass of a sample as a function of temperature. TGA is used to determine the decomposition temperature, to quantify the mass loss associated with different decomposition steps, and to analyze the composition of the material (e.g., presence of hydrates).

Protocol:

-

Sample Preparation: Weigh 5-10 mg of the diiodosalicylate potassium salt into a TGA pan (platinum or alumina).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a temperature where complete decomposition is expected.

-

Data Analysis: The TGA curve plots mass loss versus temperature. The onset temperature of mass loss is a critical stability parameter. The derivative of the TGA curve (DTG) can help to identify the temperatures of maximum decomposition rates[2].

Self-Validation: The combination of DSC and TGA provides a self-validating system. An exothermic event in the DSC that corresponds to a mass loss in the TGA is a strong indicator of a decomposition process.

Experimental Workflow for Thermal Analysis

Caption: Workflow for Thermal Stability Assessment.

Isothermal Stability Studies

Purpose: To evaluate the stability of the salt under accelerated storage conditions (elevated temperature and humidity). This provides data for predicting the shelf-life at normal storage conditions.

Protocol:

-

Sample Preparation: Place accurately weighed samples of the diiodosalicylate potassium salt in controlled environment chambers at various temperature and humidity conditions (e.g., 40 °C/75% RH, 60 °C/75% RH).

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4 weeks).

-

Analysis: Analyze the withdrawn samples for the appearance of degradation products and for any change in the parent compound's concentration using a stability-indicating HPLC method.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics (e.g., zero-order, first-order).

Causality: Isothermal studies mimic the conditions the drug product might experience during storage and distribution, providing more realistic stability data than dynamic heating experiments. The use of a stability-indicating HPLC method is crucial to ensure that the degradation products are separated from the parent peak, allowing for accurate quantification.

Solution Stability

Purpose: To assess the stability of the diiodosalicylate potassium salt in solution, which is important for the development of liquid dosage forms or for understanding its behavior in biological fluids.

Protocol:

-

Solution Preparation: Prepare solutions of the salt in relevant media (e.g., water, buffers of different pH, co-solvents).

-

Stress Conditions: Subject the solutions to stress conditions such as elevated temperature, light exposure (photostability), and oxidizing agents[6].

-

Analysis: At various time points, analyze the solutions by HPLC to quantify the parent compound and any degradants.

-

Data Analysis: Determine the degradation rate constants under different conditions.

Trustworthiness: The protocol is self-validating by including control samples stored under normal conditions and by performing a mass balance analysis to ensure that the decrease in the parent compound concentration corresponds to the increase in the concentration of degradation products.

Logical Relationship of Stability Studies

Caption: Interrelation of Stability Assessment Methods.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for easy comparison.

Table 1: Thermal Analysis Data for Diiodosalicylate Potassium Salt (Hypothetical Data)

| Technique | Parameter | Value |

| DSC | Melting Point (Onset) | 250 °C |

| Heat of Fusion | 80 J/g | |

| Decomposition (Onset) | 280 °C | |

| TGA | Onset of Mass Loss | 275 °C |

| Mass Loss at 400 °C | 45% | |

| Residual Mass | 55% (as K₂O/KI) |

Interpretation: The hypothetical data in Table 1 suggests that the diiodosalicylate potassium salt is thermally stable up to approximately 275 °C. The significant mass loss observed in the TGA, coupled with the exotherm in the DSC, confirms decomposition. The residual mass can be compared with the theoretical residual mass for different decomposition products to propose a decomposition pathway.

Conclusion

The thermodynamic stability of diiodosalicylate potassium salts is a critical quality attribute that must be thoroughly investigated during pharmaceutical development. Although specific data for this class of compounds is not yet prevalent, the application of standard thermal analysis techniques, isothermal stability studies, and solution stability assessments provides a robust framework for a comprehensive evaluation. The methodologies outlined in this guide, which emphasize experimental causality and self-validating protocols, will enable researchers to generate reliable and reproducible data, thereby facilitating the development of safe and effective drug products.

References

-

Thermal decomposition of potassium bis-oxalatodiaqua- indate(III) monohydrate. Indian Academy of Sciences. Available at: [Link]

-

A theoretical study of the thermal decomposition mechanism of potassium chlorate. ResearchGate. Available at: [Link]

-

Thermal decomposition of potassium dioxodiaquaperoxyoxalatouranate(VI). ResearchGate. Available at: [Link]

-

Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance. ACS Publications. Available at: [Link]

-

3,5-Diiodosalicylic acid. PubChem. Available at: [Link]

-

Permanent physico-chemical properties of extremely diluted aqueous solutions of homeopathic medicines. PubMed. Available at: [Link]

-

Synthesis and characterization of potassium-modified alumina superbases. Royal Society of Chemistry. Available at: [Link]

-

Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification. MDPI. Available at: [Link]

-

Investigation of Metal Oxides as Catalysts for the Thermal Decomposition of Potassium Chlorate(VII). Biblioteka Nauki. Available at: [Link]

-

Theoretical study of the stability and reactivity of salicylic acid isomers by the DFT method. Growing Science. Available at: [Link]

Sources

- 1. 3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. Choline Salicylate Analysis: Chemical Stability and Degradation Product Identification - PMC [pmc.ncbi.nlm.nih.gov]

Potassium 3,5-diiodosalicylate CAS number and chemical identifiers

Chemical Identifiers, Mechanism of Action, and Experimental Applications[1]

Part 1: Executive Summary & Chemical Identity

Potassium 3,5-diiodosalicylate (CAS: 1015937-56-0) is the potassium salt form of 3,5-diiodosalicylic acid.[1][2] While its lithium counterpart (Lithium 3,5-diiodosalicylate, or LIS) is widely recognized in molecular biology for protein extraction, the potassium variant represents a distinct chemical entity often utilized in specific organic synthesis workflows and as a source of the diiodosalicylate chaotrope in non-SDS (sodium dodecyl sulfate) downstream applications.

This guide delineates the physicochemical properties of the potassium salt, its synthesis from the parent acid, and critical handling considerations for researchers, particularly regarding its interaction with anionic surfactants.

Chemical Identifiers & Properties[2][4][5][6][7][8][9][10]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1015937-56-0 |

| Parent Acid CAS | 133-91-5 (3,5-Diiodosalicylic acid) |

| Molecular Formula | |

| Molecular Weight | 428.01 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, ethanol; sparingly soluble in non-polar solvents.[3] |

| Purity Standard | Typically |

| Storage | Light-sensitive. Store at room temperature (<15°C recommended), protected from light. |

Part 2: Mechanism of Action & Scientific Rationale

The Chaotropic Effect (Hofmeister Series)

The diiodosalicylate anion is a potent chaotrope. In aqueous solution, it disrupts the hydrogen bonding network of water, thereby lowering the energy barrier for solvating hydrophobic patches on proteins.

-

Mechanism: The large, polarizable iodine atoms on the salicylate ring reduce the order of water molecules (entropy increase). This facilitates the unfolding of membrane proteins and the dissociation of protein-nucleic acid complexes.

-

Comparison: It is generally more effective than urea or guanidine hydrochloride at lower concentrations (0.3 – 0.6 M) for specific extractions, preserving secondary structures that might be obliterated by stronger denaturants.

Metabolic Uncoupling

Like its parent salicylate compounds, the diiodosalicylate moiety acts as an uncoupler of oxidative phosphorylation.

-

Proton Translocation: The lipophilic anion can diffuse through the inner mitochondrial membrane, dissipating the proton gradient (

) required for ATP synthesis. -

Research Utility: Used in bioenergetics to study mitochondrial respiration rates and membrane integrity.

Critical Expert Insight: The Potassium Contraindication

WARNING: Researchers substituting the Potassium salt for the Lithium salt (LIS) must exercise caution in proteomic workflows.

-

The SDS Precipitate Trap: Potassium ions (

) react with Dodecyl Sulfate ( -

Workflow Impact: If this compound is used in a lysis buffer, it cannot be followed directly by SDS-PAGE without a dialysis or precipitation step to remove

. For SDS-PAGE workflows, the Lithium salt (CAS 653-14-5) is the mandatory choice.

Part 3: Synthesis & Experimental Protocols

Workflow 1: Laboratory Preparation of this compound

For researchers requiring the salt from the commercially available acid (CAS 133-91-5).

Reagents:

-

3,5-Diiodosalicylic acid (MW: 389.91 g/mol )

-

Potassium Hydroxide (KOH) (1 M Standardized Solution)

-

Ethanol (Absolute)

Protocol:

-

Dissolution: Dissolve 3.90 g (10 mmol) of 3,5-diiodosalicylic acid in 50 mL of absolute ethanol. The solution should be clear; mild heating (40°C) may be required.

-

Neutralization: Under constant stirring, add 10.0 mL of 1 M KOH (10 mmol) dropwise. Monitor pH; the target is neutral (pH 7.0–7.5).

-

Note: Avoid excess KOH to prevent hydrolysis or degradation.

-

-

Crystallization: Evaporate the solvent under reduced pressure (Rotary Evaporator) at 45°C until a white solid precipitates.

-

Purification: Recrystallize the solid from a minimal volume of hot water/ethanol (9:1).

-

Drying: Dry the crystals in a vacuum desiccator over

for 24 hours.

Visualization: Synthesis Logic

Caption: Step-wise synthesis pathway from salicylic acid precursor to the potassium salt.

Workflow 2: Chaotropic Membrane Protein Extraction (Non-SDS)

This protocol utilizes the diiodosalicylate anion to solubilize membrane proteins for downstream analysis (e.g., Native PAGE, Isoelectric Focusing) where SDS is avoided.

Buffer Composition (100 mL):

-

This compound: 0.3 M (12.84 g)

-

Tris-HCl (pH 8.0): 50 mM

-

DTT (Dithiothreitol): 1 mM (Add fresh)

Step-by-Step:

-

Tissue Lysis: Grind 1g of biological tissue (plant leaf or animal tissue) in liquid nitrogen.

-

Solubilization: Add 5 mL of the Diiodosalicylate Buffer. Vortex vigorously for 1 min.

-

Incubation: Incubate at Room Temperature for 15 minutes.

-

Why? Allows the chaotrope to penetrate lipid bilayers and disrupt protein-lipid interactions.

-

-

Clarification: Centrifuge at

for 10 minutes at 4°C. -

Supernatant Recovery: Collect the supernatant containing solubilized membrane proteins.

-

Dialysis (Critical): Dialyze against the target assay buffer (e.g., 50 mM Tris) to remove the diiodosalicylate salt, which may interfere with enzymatic assays.

Visualization: Mechanism of Solubilization

Caption: Mechanism of protein solubilization via diiodosalicylate chaotropic disruption.

Part 4: Safety and Handling

1. Iodine Sensitivity:

The compound contains two iodine atoms per molecule. Upon degradation (light exposure or extreme pH), free iodine (

-

Control: Always prepare solutions fresh or store in amber glass.

2. Toxicity:

-

Acute Toxicity: Salicylate derivatives can be toxic if ingested in large quantities.

-

Irritation: Causes eye and skin irritation. Standard PPE (gloves, goggles) is mandatory.

3. Environmental: Halogenated aromatic compounds are persistent. Dispose of as hazardous chemical waste; do not pour down the drain.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23716296, this compound. Retrieved from [Link]

- Ohad, I., et al. (1967). Biochemical and structural changes in chloroplast membranes during development.

Sources

The Pharmacophore of 3,5-Diiodosalicylate: From Mitochondrial Uncoupling to Amyloid Stabilization

Executive Summary

3,5-Diiodosalicylic acid (DIS) represents a privileged scaffold in medicinal chemistry, characterized by its dual iodine substitution on a salicylate core.[1][2] While historically recognized as a precursor to potent anthelmintic agents like Rafoxanide and Closantel, DIS itself exhibits distinct biological activities driven by its physicochemical properties. Its lipophilic, electron-deficient ring system allows it to act as a protonophore, uncoupling oxidative phosphorylation in mitochondria. Furthermore, its structural complementarity to the thyroxine-binding pockets of Transthyretin (TTR) makes it a potent stabilizer against amyloidogenesis. This guide analyzes the synthesis, mechanisms, and biological spectrum of DIS and its derivatives.

Part 1: Chemical Architecture & Synthesis

The biological potency of 3,5-diiodosalicylic acid stems from the synergistic effect of the phenolic hydroxyl group, the carboxylic acid, and the two iodine atoms.

-

Acidity & pKa: The electron-withdrawing iodine atoms at positions 3 and 5 significantly increase the acidity of the phenolic hydroxyl group compared to unsubstituted salicylic acid. This lowering of pKa is critical for its function as a proton shuttle (protonophore) at physiological pH.

-

Lipophilicity: The bulky iodine atoms enhance the molecule's lipophilicity, facilitating passive diffusion across lipid bilayers, including the inner mitochondrial membrane and bacterial cell walls.

Optimized Synthesis Protocol

The most reliable method for synthesizing high-purity DIS involves the iodination of salicylic acid using iodine monochloride (ICl) in glacial acetic acid. This method minimizes side products compared to direct iodination with elemental iodine.

Protocol: Synthesis of 3,5-Diiodosalicylic Acid

-

Reagents:

-

Salicylic Acid (0.18 mol, ~25 g)

-

Iodine Monochloride (0.38 mol, ~62 g)

-

Glacial Acetic Acid (Solvent)

-

Water (Precipitant)

-

-

Procedure:

-

Dissolution: Dissolve 25 g of salicylic acid in 225 mL of glacial acetic acid in a beaker equipped with a mechanical stirrer.

-

Addition: Slowly add a solution of 62 g Iodine Monochloride dissolved in 165 mL glacial acetic acid while stirring.

-

Precipitation: Add 725 mL of water. A yellow precipitate of crude DIS will form immediately.

-

Heating: Heat the mixture to 80°C for 20 minutes to ensure reaction completion.

-

Filtration: Cool to room temperature. Filter the precipitate via suction (Büchner funnel).

-

Purification: Dissolve the solid in 100 mL warm acetone. Filter to remove insoluble impurities. Slowly add 400 mL water to the filtrate to recrystallize the product.

-

Yield: Expected yield is ~91-92% (approx. 64 g). Melting point: 235–236°C.

-

Part 2: Mechanisms of Action

Mechanism 1: Mitochondrial Uncoupling (Protonophore Cycle)

DIS and its derivatives (Rafoxanide, Closantel) act as classic protonophores. They disrupt the proton motive force (PMF) essential for ATP synthesis.[3]

The Cycle of Uncoupling:

-

Entry: The anionic form of DIS (

) is attracted to the positively charged intermembrane space (IMS) side of the inner mitochondrial membrane. -

Protonation: Due to the high concentration of protons (

) in the IMS (generated by the electron transport chain), DIS becomes protonated ( -

Translocation: The neutral, lipophilic

form diffuses rapidly across the lipid bilayer into the mitochondrial matrix. -

Dissociation: In the alkaline matrix (low

), the proton dissociates. The proton remains in the matrix (dissipating the gradient), and the anion (

Result: Oxygen consumption continues (or increases) without ATP production, releasing energy as heat. This mechanism underpins the anthelmintic activity of salicylanilides, as parasites cannot survive the energy depletion.

Figure 1: The protonophore cycle of 3,5-diiodosalicylate across the mitochondrial membrane. The molecule shuttles protons from the intermembrane space to the matrix, bypassing ATP synthase.

Mechanism 2: Transthyretin (TTR) Stabilization

Transthyretin is a transport protein for thyroxine (T4) and retinol. Destabilization of the TTR tetramer leads to dissociation into monomers, which misfold and aggregate into amyloid fibrils (associated with senile systemic amyloidosis).

-

Binding Site: TTR has two thyroxine-binding channels.

-

DIS Affinity: 3,5-Diiodosalicylic acid mimics the di-iodinated phenolic ring of thyroxine.

-

Crystallography: X-ray studies (PDB 3B56) show DIS binding deep within the halogen-binding pockets of TTR. The iodine atoms form specific hydrophobic and electrostatic interactions that "lock" the tetramer together, preventing dissociation and subsequent amyloid formation.

Part 3: Biological Spectrum & Derivatives

The core DIS scaffold is the precursor to a class of potent veterinary drugs known as salicylanilides.

Anthelmintic Activity (Rafoxanide & Closantel)

Derivatives like Rafoxanide are synthesized by coupling DIS with specific anilines.

-

Target: Liver flukes (Fasciola hepatica) and blood-sucking nematodes (Haemonchus spp.).

-

Mechanism: As described above, they uncouple oxidative phosphorylation in the parasite's mitochondria.[3][4] The parasites are paralyzed and expelled or die from energy starvation.

-

Pharmacokinetics: These derivatives bind strongly to plasma albumin (>99%), giving them a long half-life (14–17 days in sheep), which provides sustained protection.

Antimicrobial Activity

While DIS itself has moderate antimicrobial activity, its lipophilic derivatives are highly effective against Gram-positive bacteria.

-

Spectrum: Staphylococcus aureus (including MRSA), Enterococcus spp.[5]

-

Mechanism: Disruption of the bacterial cell membrane potential (depolarization) and inhibition of bacterial respiration.

-

Data:

-

Closantel: MIC against S. aureus ~ 1-2 µg/mL.

-

DIS Core: MIC values are generally higher (>30 µg/mL), indicating that the hydrophobic tail added in derivatives like Rafoxanide is crucial for penetrating the bacterial envelope efficiently.

-

Neurological Research (Lithium Salt)

Lithium 3,5-diiodosalicylate is a specific salt form used in neuropharmacology.[2]

-

Use Case: A chaotropic agent used to solubilize membrane proteins and extract nuclear matrices.

-

Research: Investigated for modulating dopamine and serotonin levels, though primarily used as an in vitro tool rather than a therapeutic drug.

Summary of Biological Activities[3][6][7][8]

| Compound | Primary Target | Mechanism | Key Application |

| 3,5-Diiodosalicylic Acid (DIS) | Transthyretin (TTR) | Tetramer Stabilization | Amyloidosis Research |

| Rafoxanide | Fasciola hepatica | Mitochondrial Uncoupling | Veterinary Anthelmintic |

| Closantel | Haemonchus / S. aureus | Uncoupling / Membrane Depolarization | Veterinary Antiparasitic |

| Lithium 3,5-diiodosalicylate | Membrane Proteins | Chaotropic Solubilization | Protein Extraction / Neuro research |

Part 4: Experimental Protocols

Protocol: Mitochondrial Oxygen Consumption Assay

To validate the uncoupling activity of a DIS derivative, use a Clark-type oxygen electrode or a Seahorse XF Analyzer.

-

Preparation: Isolate mitochondria from rat liver or use permeabilized cells.

-

Basal Respiration: Suspend mitochondria in respiration buffer (containing Succinate as substrate). Measure baseline oxygen consumption (State 2).

-

State 3 Respiration: Add ADP. Respiration should increase as ATP is synthesized.

-

State 4 Respiration: Once ADP is consumed, respiration slows.

-

Uncoupling Test: Add the DIS derivative (dissolved in DMSO).

-

Positive Result: A rapid increase in oxygen consumption without added ADP indicates uncoupling (State 4 respiration increases to State 3 levels or higher).

-

Control: Use FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for uncoupling.

-

Workflow Diagram: From Synthesis to Application

Figure 2: Synthetic workflow and downstream biological applications of 3,5-diiodosalicylate.

References

-

Synthesis of 3,5-Diiodosalicylic Acid: Organic Syntheses, Coll. Vol. 2, p.196 (1943); Vol. 10, p.28 (1930). Link

-

TTR Binding & Crystal Structure: Gales, L. et al. "Iodination of salicylic acid improves its binding to transthyretin." Biochimica et Biophysica Acta, 2008. Link

-

Mitochondrial Uncoupling Mechanism: Terada, H. "Uncouplers of oxidative phosphorylation." Environmental Health Perspectives, 1990. Link

-

Rafoxanide Pharmacokinetics: Swan, G.E. et al. "The pharmacodynamics of the flukicidal salicylanilides, rafoxanide, closantel and oxyclosanide." Xenobiotica, 1995. Link

-

Closantel Antimicrobial Activity: M. Al-Bayati. "Antibacterial activity of Closantel against Staphylococcus aureus." ResearchGate, 2013. Link

Sources

- 1. CAS 133-91-5: 3,5-Diiodosalicylic acid | CymitQuimica [cymitquimica.com]

- 2. Buy Lithium 3,5-diiodosalicylate | 653-14-5 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. Commentary: Closantel – A lesser-known evil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Potassium 3,5-Diiodosalicylate Hydrates

This guide provides an in-depth technical framework for the crystal structure analysis of potassium 3,5-diiodosalicylate hydrates. It is intended for researchers, scientists, and drug development professionals engaged in the solid-state characterization of active pharmaceutical ingredients (APIs). This document deviates from rigid templates to present a narrative that follows the logical progression of scientific inquiry, from synthesis to the elucidation of the three-dimensional atomic arrangement.

Introduction: The Significance of Crystalline Forms in Drug Development

The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2] For ionizable compounds such as 3,5-diiodosalicylic acid, the formation of salts like this compound can significantly modify these properties. Furthermore, the incorporation of water molecules into the crystal lattice to form hydrates introduces another layer of complexity and potential for property modulation.[3][4] A thorough understanding of the crystal structure of these hydrates is therefore paramount for rational drug design, formulation development, and ensuring product consistency and efficacy.[5]

3,5-Diiodosalicylic acid is a key intermediate in the synthesis of various pharmaceuticals.[6] Its potassium salt, and particularly its hydrated forms, warrant detailed structural investigation to establish a definitive structure-property relationship. This guide outlines the comprehensive methodology for achieving this, beginning with the synthesis of the target compound and culminating in the detailed analysis of its crystal structure by single-crystal X-ray diffraction.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Synthesis of 3,5-Diiodosalicylic Acid

Several methods for the synthesis of 3,5-diiodosalicylic acid have been reported. A common approach involves the direct iodination of salicylic acid.[7] One established method utilizes iodine monochloride in glacial acetic acid.[8]

Experimental Protocol: Synthesis of 3,5-Diiodosalicylic Acid

-

Dissolve salicylic acid in glacial acetic acid in a beaker equipped with a mechanical stirrer.

-

With continuous stirring, add a solution of iodine monochloride in glacial acetic acid.

-

Add water to the reaction mixture to precipitate the crude 3,5-diiodosalicylic acid.

-

Heat the mixture to approximately 80°C for about 20-30 minutes with stirring.

-

Allow the mixture to cool to room temperature.

-

Filter the precipitate using a Büchner funnel and wash sequentially with acetic acid and then water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., acetone/water) to yield purified 3,5-diiodosalicylic acid.[8]

Preparation of this compound

The potassium salt can be readily prepared by reacting the synthesized 3,5-diiodosalicylic acid with a suitable potassium base, such as potassium hydroxide or potassium carbonate.

Experimental Protocol: Preparation of this compound

-

Dissolve a known molar amount of 3,5-diiodosalicylic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

In a separate vessel, prepare a stoichiometric equivalent aqueous solution of potassium hydroxide.

-

Slowly add the potassium hydroxide solution to the 3,5-diiodosalicylic acid solution with constant stirring.

-

Monitor the pH of the solution to ensure complete neutralization (typically pH ~7).

-

The resulting solution contains this compound.

Crystallization of this compound Hydrates

The growth of single crystals is often the most challenging step. For hydrated crystals, the presence of water is, by definition, essential. Slow evaporation of an aqueous solution of the salt is a primary method to obtain single crystals.

Experimental Protocol: Crystallization

-

Prepare a concentrated aqueous solution of this compound by gently heating.

-

Filter the hot solution to remove any particulate matter.

-

Transfer the clear solution to a clean crystallization dish.

-

Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent at room temperature.

-

Monitor the dish for the formation of single crystals over several days to weeks.

-

Once suitable crystals have formed, they should be carefully harvested for analysis.

Single-Crystal X-ray Diffraction: The Definitive Structural Analysis

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions.[9][10]

The Workflow of Crystal Structure Determination

The process of determining a crystal structure from a single crystal can be broken down into several key stages.

Caption: Workflow for Crystal Structure Analysis.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the diffraction pattern is recorded on a detector.[11]

Data Processing

The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This process, known as integration, is followed by scaling and merging of the data to produce a unique set of reflection data.[12]

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[13] For small molecules, direct methods or Patterson methods are typically used to obtain an initial model of the crystal structure.[14]

This initial model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data. The atomic positions, displacement parameters, and other structural parameters are adjusted to minimize the difference between the calculated and observed data.[13] This iterative process leads to a highly accurate and detailed crystal structure.

Interpreting the Crystal Structure: Insights into Hydration

The refined crystal structure provides a wealth of information. For a hydrate, the location and coordination environment of the water molecules are of particular interest. Water molecules can play a crucial role in stabilizing the crystal lattice through hydrogen bonding with the API and with other water molecules.[15]

The Role of Water in the Crystal Lattice

The analysis of the hydrogen bonding network reveals how the water molecules are integrated into the crystal structure. This understanding is critical, as the stability of the hydrate is directly related to the strength of these interactions.[16] The stoichiometry of the hydrate (e.g., monohydrate, dihydrate) is also definitively determined from the crystal structure.[4]

Crystallographic Data Summary

The results of a single-crystal X-ray diffraction experiment are typically summarized in a crystallographic information file (CIF). Key parameters are also presented in tabular format for clarity.

| Parameter | Hypothetical Hydrate Form I | Hypothetical Hydrate Form II |

| Chemical Formula | C₇H₃I₂KO₃ · H₂O | C₇H₃I₂KO₃ · 2H₂O |

| Formula Weight | 446.02 | 464.03 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pnma |

| a (Å) | 10.123 | 12.456 |

| b (Å) | 8.456 | 15.789 |

| c (Å) | 14.789 | 7.123 |

| α (°) | 90 | 90 |

| β (°) | 98.76 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1254.3 | 1399.8 |

| Z | 4 | 4 |

| R-factor (%) | 3.5 | 4.1 |

Conclusion: From Structure to Application

The detailed crystal structure analysis of this compound hydrates provides an unambiguous understanding of the solid-state form of this important pharmaceutical intermediate. This knowledge is not merely academic; it has profound implications for drug development. By understanding the precise atomic arrangement and the role of water in the crystal lattice, scientists can better predict and control the material's properties, leading to the development of safer, more effective, and more stable pharmaceutical products. The methodologies outlined in this guide provide a robust framework for achieving this critical understanding.

References

- CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google Patents.

- CN103787876A - Synthesis method of medical intermediate 3,5-diiodosalicylic acid - Google Patents.

-

Experiment 6: Preparation and Analysis of Potassium Trisoxalatoferrate(III) Trihydrate, K3[Fe(C2O4)3].3H2O. Available at: [Link]

-

3,5-Diiodosalicylic Acid. Available at: [Link]

-

Crystallization and Separation of Potassium-Containing Salts in Sodium Aluminate Solution - icsoba. Available at: [Link]

-

2-hydroxy-3,5-diiodobenzoic acid - Organic Syntheses Procedure. Available at: [Link]

-

3,5-Diiodosalicylic acid | C7H4I2O3 | CID 8631 - PubChem. Available at: [Link]

-

Structure solution and refinement: introductory strategies. Available at: [Link]

-

Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC. Available at: [Link]

-

Physical, Crystallographic, and Spectroscopic Characterization of a Crystalline Pharmaceutical Hydrate: Understanding the Role of Water - Crystal Growth & Design (ACS Publications). Available at: [Link]

-

A beginner's guide to X-ray data processing | The Biochemist - Portland Press. Available at: [Link]

-

Plasticity enhancement in pharmaceutical drugs by water of crystallization: unusual slip planes - PMC. Available at: [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]

-

Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist - J-Stage. Available at: [Link]

-

Presentation title Single Crystal Diffraction: The Definitive Structural Technique - ORNL Neutron Sciences. Available at: [Link]

-

Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. Available at: [Link]

-

The role of water in the formation of crystal structures: a case study of valnemulin hydrochloride - CrystEngComm (RSC Publishing). Available at: [Link]

-

What are pharmaceutical hydrates and solvates? - Explainer video by Pharma Drama. Available at: [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

-

Structure refinement - MIT OpenCourseWare. Available at: [Link]

-

\Vidar\projects\an_lab\Lab manual\Potassium persulfate recrystallization.wpd - ResearchGate. Available at: [Link]

-

Pharmaceutical Hydrates Analysis | Encyclopedia MDPI. Available at: [Link]

-

Single Crystal X Ray Diffraction Data Collection - YouTube. Available at: [Link]

-

Crystal Structure Solution and Refinement in Apex3 - YouTube. Available at: [Link]

-

Experiment 1 - Potassium Cis-Diaquadioxalatochromate (III) Dihydrate | PDF - Scribd. Available at: [Link]

-

Physical, Crystallographic, and Spectroscopic Characterization of a Crystalline Pharmaceutical Hydrate: Understanding the Role of Water | Crystal Growth & Design - ACS Publications. Available at: [Link]

-

Application of Anti-Solvent Crystallization for High-Purity Potash Production from K-Feldspar Leaching Solution - MDPI. Available at: [Link]

-

Perspective on Water of Crystallization Affecting the Functionality of Pharmaceuticals | Request PDF - ResearchGate. Available at: [Link]

-

Crystal Structure Refinement - Oxford School on Neutron Scattering. Available at: [Link]

- US5445805A - Large potassium bicarbonate crystals and process for the preparation thereof - Google Patents.

-

preparation & analysis of an iron coordination compound. Available at: [Link]

-

Preparation of potassium dichromate by potassium chromate electrolytic and crystallization | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. Screening and Characterization of Hydrate Forms of T-3256336, a Novel Inhibitor of Apoptosis (IAP) Protein Antagonist [jstage.jst.go.jp]

- 2. nyu.edu [nyu.edu]

- 3. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google Patents [patents.google.com]

- 7. CN103787876A - Synthesis method of medical intermediate 3,5-diiodosalicylic acid - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. youtube.com [youtube.com]

- 12. portlandpress.com [portlandpress.com]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. fiveable.me [fiveable.me]

- 15. The role of water in the formation of crystal structures: a case study of valnemulin hydrochloride - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 16. Plasticity enhancement in pharmaceutical drugs by water of crystallization: unusual slip planes - PMC [pmc.ncbi.nlm.nih.gov]

Safety data sheet (SDS) and handling precautions for potassium 3,5-diiodosalicylate

Technical Guide: Safety Data Sheet (SDS) and Handling Precautions for Potassium 3,5-Diiodosalicylate

Executive Summary

This compound (CAS: 1015937-56-0) is the potassium salt of 3,5-diiodosalicylic acid. While often overshadowed by its lithium counterpart (LIS)—a chaotropic agent used in protein extraction—the potassium variant serves critical roles in pharmaceutical synthesis (as a precursor for anthelmintics like Rafoxanide) and agricultural biofortification (as a phyto-available iodine source).

This guide moves beyond standard compliance to provide a mechanistic understanding of the compound's hazards, stability profile, and preparation. The presence of two iodine atoms on the salicylate ring introduces specific handling requirements regarding photosensitivity and halogenated waste disposal that differ from non-iodinated salicylates.

Physicochemical Identity & Specifications

The following data establishes the baseline for identification and quality control.

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 3,5-Diiodosalicylic acid potassium salt; 2-Hydroxy-3,5-diiodobenzoic acid potassium salt |

| CAS Number | 1015937-56-0 |

| Parent Acid CAS | 133-91-5 (3,5-Diiodosalicylic acid) |

| Molecular Formula | C₇H₃I₂KO₃ |

| Molecular Weight | 428.01 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, ethanol; slightly soluble in cold water (solubility increases with temperature) |

| pKa (Parent Acid) | ~2.97 (Carboxyl), ~11 (Phenolic OH) |

Hazard Identification (GHS Classification)

While specific toxicological data for the potassium salt is limited, it is toxicologically derived from its parent acid and the general class of halogenated salicylates.

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement | Mechanism of Action |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Salicylates uncouple oxidative phosphorylation; iodine release may cause thyroid perturbation. |

| Skin Irritation | H315 | Causes skin irritation.[1] | Acidic hydrolysis on moist skin; direct halogen interaction with epidermal proteins. |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Mechanical abrasion combined with chemical irritation of the corneal epithelium. |

| STOT - SE | H335 | May cause respiratory irritation. | Inhalation of dust irritates mucous membranes. |

Precautionary Statements (Selected):

-

P280: Wear protective gloves/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.

Safe Handling & Engineering Controls

The "Iodine Factor" in Handling

Unlike standard salts, the iodine-carbon bonds in positions 3 and 5 are susceptible to homolytic cleavage under UV light. This degradation releases free iodine (

-

Light Protection: All storage vessels must be amber glass or wrapped in aluminum foil.

-

Atmosphere: Store under inert gas (Nitrogen or Argon) if long-term stability (>6 months) is required to prevent oxidative de-iodination.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Recommendation | Rationale |

| Gloves | Nitrile (≥ 0.11 mm) | Latex is permeable to iodine species. Double-gloving is recommended during synthesis. |

| Respiratory | N95 / P2 Mask | Required when weighing dry powder to prevent inhalation of irritant dust. |

| Eye Protection | Safety Goggles | Side shields are insufficient due to the fine particle size and high irritation potential. |

| Clothing | Lab Coat (Cotton) | Synthetic fibers can react or melt if contacted by strong oxidizers used in its synthesis. |

Experimental Protocol: Synthesis & Preparation

Since this compound is frequently prepared in situ or from the parent acid due to commercial availability issues, the following protocol ensures a safe, high-purity conversion.

Objective: Synthesize this compound from Salicylic Acid.

Workflow Diagram

Figure 1: Step-wise synthesis workflow from precursor to final potassium salt.

Step-by-Step Methodology

-

Iodination (Parent Acid Synthesis):

-

Dissolve salicylic acid (1 eq) in glacial acetic acid.

-

Slowly add Iodine Monochloride (ICl) (2.1 eq) while maintaining temperature at 20–25°C. Caution: ICl is corrosive.

-

Heat to 80°C for 20 minutes to drive the reaction to completion.

-

Precipitate with water, filter, and wash to obtain 3,5-diiodosalicylic acid.

-

-

Neutralization (Salt Formation):

-

Suspend the purified 3,5-diiodosalicylic acid in ethanol.

-

Prepare a stoichiometric solution of Potassium Hydroxide (KOH) in ethanol (1:1 molar ratio).

-

Critical Step: Add KOH solution dropwise to the acid suspension. Monitor pH. Stop addition when pH reaches 7.0–7.5. Excess base can cause decarboxylation or hydrolysis.

-

Evaporate solvent or cool to crystallize the potassium salt.

-

-

Validation:

-

Check solubility: The product should be significantly more water-soluble than the starting acid.

-

Verify absence of free iodine (starch test should be negative).

-

Emergency Response & First Aid

Decision Logic for Exposure

Figure 2: Emergency response logic tree for acute exposure.

-

Fire Fighting: Use dry chemical, CO2, or alcohol-resistant foam. Do not use high-pressure water jets as this may scatter the dust. Combustion produces toxic Hydrogen Iodide (HI) gas.

Disposal & Environmental Considerations

-

Aquatic Toxicity: Halogenated phenols are generally toxic to aquatic life with long-lasting effects (H412). Do not release into municipal drains.

-

Waste Stream: Classify as Halogenated Organic Solvent/Solid Waste .

-

Iodine Recovery: For large-scale usage, iodine recovery via reduction/sublimation is economically and environmentally viable compared to incineration.

References

-

TCI Chemicals. (2025).[1] this compound Product Specification and SDS. Retrieved from

-

Sigma-Aldrich. (n.d.).[6] 3,5-Diiodosalicylic acid Safety Data Sheet. Retrieved from

-

Organic Syntheses. (1934). 2-Hydroxy-3,5-diiodobenzoic acid.[7][5] Org. Synth. 14, 52. Retrieved from

-

PubChem. (2025).[8] this compound Compound Summary. National Library of Medicine. Retrieved from

- Smoleń, S., et al. (2019). Biofortification of Lettuce with Iodine: Efficiency of 3,5-Diiodosalicylic Acid. Frontiers in Plant Science. (Contextual usage in agriculture).

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. carlroth.com [carlroth.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. 3,5-Diiodosalicylic Acid Manufacturers, SDS [mubychem.com]

- 6. 3,5-ジヨードサリチル酸リチウム analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN103755556A - Chemical synthesis method for 3,5-diiodosalicylic acid - Google Patents [patents.google.com]

- 8. Potassium Salicylate | C7H5KO3 | CID 23664627 - PubChem [pubchem.ncbi.nlm.nih.gov]

Historical applications of potassium 3,5-diiodosalicylate in medicine and synthesis

[1]

Executive Summary

This compound (K-DISA) represents a critical junction between classical inorganic iodine therapy and modern organohalogen medicinal chemistry. Historically utilized as a source of organic iodine and a metabolic modulator, its primary contemporary value lies in its role as a high-purity intermediate for salicylanilide anthelmintics (e.g., Rafoxanide) and as a specific agonist for the orphan G protein-coupled receptor GPR35. This guide provides a rigorous analysis of its synthesis, physicochemical properties, and biological mechanisms, moving beyond standard catalog descriptions to offer actionable experimental insights.[1]

Chemical Profile and Synthesis[1][2][3]

Structural Logic

The compound consists of a salicylic acid core iodinated at the ortho and para positions relative to the hydroxyl group (positions 3 and 5). The potassium salt form is utilized primarily to enhance aqueous solubility, as the free acid (3,5-diiodosalicylic acid, DISA) is sparingly soluble in water.

-

Free Acid: 3,5-Diiodosalicylic acid (

)[1] -

Salt: this compound (

)[1] -

Key Reactivity: The phenolic hydroxyl group remains acidic but is sterically crowded by the adjacent iodine atom at position 3, influencing its chelation properties and biological binding affinity.

Synthesis Protocol: The "Green" Oxidative Iodination

While historical methods utilized Iodine Monochloride (ICl) in glacial acetic acid—a corrosive and atom-inefficient process—modern industrial standards favor oxidative iodination. This method uses elemental iodine (

Protocol 1: Synthesis of 3,5-Diiodosalicylic Acid (Precursor)

-

Reagents: Salicylic Acid (1.0 eq), Iodine (

, 2.1 eq), Hydrogen Peroxide (30% aq, 2.2 eq), Ethanol (Solvent).[1] -

Mechanism:

oxidizes

Step-by-Step Methodology:

-

Dissolution: Dissolve 13.8 g (100 mmol) of Salicylic Acid in 150 mL of Ethanol (95%) in a round-bottom flask equipped with a reflux condenser.

-

Iodine Addition: Add 53.3 g (210 mmol) of elemental Iodine. The solution will turn dark brown.

-

Oxidative Initiation: Heat the mixture to 50°C. Slowly add 25 mL of 30% Hydrogen Peroxide dropwise over 30 minutes.

-

Critical Control Point: The reaction is exothermic. Maintain temperature between 55–60°C to prevent iodine sublimation.[1]

-

-

Reflux: Raise temperature to reflux (approx. 80°C) and hold for 2–3 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) until the starting material spot (

) disappears. -

Quenching: Cool to room temperature. Add 100 mL of 5% Sodium Thiosulfate (

) solution to quench unreacted iodine (color shift from brown to yellow/clear). -

Precipitation: Pour the mixture into 500 mL of ice-cold water. The product will precipitate as a heavy white-to-yellow solid.

-

Filtration: Filter under vacuum. Wash with cold water (

mL).[1] -

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Protocol 2: Conversion to this compound

The salt is prepared via stoichiometric neutralization to prevent decarboxylation, which can occur under highly alkaline conditions at high temperatures.[1]

-

Suspension: Suspend 10 g (25.6 mmol) of purified 3,5-Diiodosalicylic Acid in 50 mL of Ethanol.

-

Neutralization: Prepare a solution of Potassium Hydroxide (KOH, 1.44 g, 25.6 mmol) in 10 mL water. Add this slowly to the suspension with vigorous stirring.

-

Endpoint: The solution should become clear as the salt forms. Check pH; aim for pH 7.0–7.5. Avoid pH > 9.0.

-

-

Crystallization: Concentrate the solution on a rotary evaporator to approx. 20 mL. Add 50 mL of Diethyl Ether to induce crystallization.

-

Isolation: Filter the white crystalline solid and dry under vacuum.

Synthesis Workflow Diagram

The following diagram illustrates the chemical pathway from raw materials to the final pharmaceutical intermediate.

Figure 1: Synthetic pathway for this compound and its downstream application in Rafoxanide synthesis.

Historical and Medical Applications[1]

Mechanism of Action: Uncoupling Oxidative Phosphorylation

Historically, diiodosalicylates were investigated not just as iodine sources, but for their metabolic effects.[1] Like dinitrophenol and other halogenated phenols, 3,5-diiodosalicylate acts as a protonophore .[1]

-

Mechanism: The lipophilic anion (DISA-) can diffuse through the mitochondrial inner membrane. Upon reaching the matrix (alkaline side), it releases a proton, collapsing the proton motive force (

) required for ATP synthesis.[1] -

Physiological Outcome: This leads to an increase in metabolic rate and heat production (thermogenesis) but a cessation of ATP production. While this toxicity profile limited its systemic use in humans, it provided the foundational logic for its use in topical antiseptics (disrupting bacterial energetics) and later in veterinary medicine.

Modern Pharmacological Insight: GPR35 Agonism